tert-Butyl (3R,4R)-3-(aminomethyl)-4-cyclopropylpyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl (3R,4R)-3-(aminomethyl)-4-cyclopropylpyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a tert-butyl group, an aminomethyl group, and a cyclopropyl group attached to a pyrrolidine ring. It is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3R,4R)-3-(aminomethyl)-4-cyclopropylpyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diamine or a 1,4-diketone.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using reagents such as diazomethane or a cyclopropyl halide.
Aminomethylation: The aminomethyl group can be introduced through a reductive amination reaction using formaldehyde and a suitable amine.
tert-Butyl Protection: The tert-butyl group can be introduced through a tert-butylation reaction using tert-butyl chloride and a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and solvents that enhance reaction efficiency and yield are often employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-Butyl (3R,4R)-3-(aminomethyl)-4-cyclopropylpyrrolidine-1-carboxylate can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl halides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as ketones, aldehydes, or carboxylic acids.
Reduction: Reduced derivatives such as primary or secondary amines, or alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
tert-Butyl (3R,4R)-3-(aminomethyl)-4-cyclopropylpyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (3R,4R)-3-(aminomethyl)-4-cyclopropylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (3R,4R)-3-(aminomethyl)-4-cyclopropylpyrrolidine-1-carboxylate: Characterized by the presence of a tert-butyl group, an aminomethyl group, and a cyclopropyl group attached to a pyrrolidine ring.
tert-Butyl (3R,4R)-3-(aminomethyl)-4-cyclopropylpyrrolidine-1-carboxamide: Similar structure but with a carboxamide group instead of a carboxylate group.
This compound hydrochloride: Similar structure but in the form of a hydrochloride salt.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of the tert-butyl group provides steric hindrance, while the aminomethyl and cyclopropyl groups contribute to its chemical and biological activity.
Properties
Molecular Formula |
C13H24N2O2 |
---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl (3R,4R)-3-(aminomethyl)-4-cyclopropylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-10(6-14)11(8-15)9-4-5-9/h9-11H,4-8,14H2,1-3H3/t10-,11-/m1/s1 |
InChI Key |
VTEXCVNXRHUUMS-GHMZBOCLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)C2CC2)CN |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C2CC2)CN |
Origin of Product |
United States |
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